molecular formula C7H10N2O4 B2888566 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione CAS No. 230630-75-8

1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2888566
CAS No.: 230630-75-8
M. Wt: 186.167
InChI Key: RMTVGDCQKVLWGN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a diazinane ring substituted with a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable diazinane precursor in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms of action.

Comparison with Similar Compounds

    1-(2-Phenoxyethyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.

    1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar functional groups but different core structures.

Uniqueness: 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of the diazinane ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-13-3-2-9-6(11)4-5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTVGDCQKVLWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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